molecular formula C9H8N2O B14729543 4-Methylcinnoline 1-oxide CAS No. 5580-86-9

4-Methylcinnoline 1-oxide

Cat. No.: B14729543
CAS No.: 5580-86-9
M. Wt: 160.17 g/mol
InChI Key: BOUMDIGPGFJRGZ-UHFFFAOYSA-N
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Description

4-Methylcinnoline 1-oxide is an organic compound with the chemical formula C9H8N2O. It belongs to the class of cinnoline derivatives, which are nitrogen-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcinnoline 1-oxide typically involves the oxidation of 4-methylcinnoline. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The specific details of industrial methods are often proprietary, but they generally aim to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

4-Methylcinnoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylcinnoline 1-oxide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methylcinnoline 1-oxide involves its interaction with specific molecular targets. It can act as an oxidizing agent, participating in redox reactions that alter the chemical environment. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylcinnoline 1-oxide is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Properties

IUPAC Name

4-methyl-1-oxidocinnolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-6-10-11(12)9-5-3-2-4-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUMDIGPGFJRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=[N+](C2=CC=CC=C12)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344157
Record name 4-Methylcinnoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5580-86-9
Record name Cinnoline, 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylcinnoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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